molecular formula C14H7BrO2 B181802 3-Bromophenanthrene-9,10-dione CAS No. 13292-05-2

3-Bromophenanthrene-9,10-dione

Cat. No.: B181802
CAS No.: 13292-05-2
M. Wt: 287.11 g/mol
InChI Key: OFVPOKPVPJPQAY-UHFFFAOYSA-N
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Description

3-Bromophenanthrene-9,10-dione, also known as 3-Bromo-9,10-phenanthrenedione, is a chemical compound with the molecular formula C14H7BrO2 . It has an average mass of 287.108 Da and a monoisotopic mass of 285.962921 Da .


Synthesis Analysis

The synthesis of this compound derivatives can be achieved through a Suzuki–Miyaura cross-coupling reaction . This involves the use of palladium-mediated cross-coupling and introducing the substituents via an arene extension .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenanthrene core with a bromine atom at the 3-position and two carbonyl groups at the 9 and 10 positions . The SMILES notation for this compound is C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O .


Chemical Reactions Analysis

This compound has been used in the light-induced photocycloaddition of 9,10-phenanthrenequinone(PQ) with electron-rich alkenes (ERA), known as the PQ-ERA reaction . This reaction is characterized by high selectivity, external non-invasive control with light, and biocompatibility .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 446.8±24.0 °C at 760 mmHg, and a flash point of 162.1±9.4 °C . The compound has a molar refractivity of 66.4±0.3 cm³, a polar surface area of 34 Ų, and a molar volume of 175.3±3.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Approach : 3-Bromophenanthrene-9,10-dione is synthesized through a practical and efficient process, involving anionic cyclization and sequential tribromination. This synthetic approach yields a significant 73% overall yield, highlighting its efficiency in chemical synthesis (Limanto et al., 2008).

  • Role in Fluorophore Synthesis : This compound plays a role in preparing blue fluorophores. Specifically, 2,3-diphenylphenanthro[9,10-b]furans, displaying intense blue fluorescence, are synthesized using phenanthrene-9,10-dione, indicating its utility in creating compounds with significant photophysical properties (Kojima et al., 2016).

  • Catalysis and Chemical Reactions : It serves as a catalyst in chemical reactions, particularly in transformations involving metal ion complexes and radical anion formations. This is evident in studies involving its one-electron reduction potentials and its role in electron-transfer reactivity (Yuasa et al., 2006).

Applications in Material Science

  • Photochromic Properties : This compound is involved in the synthesis of benzofuran–phenanthrene and benzofuran–pyrene hybrids. Its incorporation impacts the photophysical properties of these hybrids, making it valuable in the field of photochromic materials (Rao & Vijjapu, 2014).

  • Electrochemical Applications : In electrochemistry, this compound derivatives have been used to develop sensors for detecting copper ions and hydrogen peroxide, showcasing its potential in creating selective electrochemical sensors (Gayathri & Kumar, 2014).

Biological and Pharmaceutical Research

  • Antimicrobial Studies : Certain derivatives of this compound have shown promise in antimicrobial applications. Studies have synthesized and evaluated these derivatives for their effectiveness against bacteria and fungi, indicating potential biomedical applications (Sampal et al., 2018).

  • Biological Activity Analysis : It has been isolated from natural sources like Cannabis sativa, and its structure and biological activities have been a subject of interest, hinting at its potential applications in natural product chemistry and pharmacology (Cheng et al., 2010).

Mechanism of Action

The mechanism of action of 3-Bromophenanthrene-9,10-dione in the PQ-ERA reaction involves the excitation of the 3-thiophene PQs, which significantly increases the population of the reactive triplet state . This results in a superb photoreaction quantum yield, high second order rate constants, and notable oxygen tolerance for the PQ-ERA reaction system .

Safety and Hazards

3-Bromophenanthrene-9,10-dione may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

Future Directions

The future directions of research on 3-Bromophenanthrene-9,10-dione could involve further enhancing the efficiency of the PQ-ERA reaction . This could be achieved by engineering the nature of the phenanthraquinone triplet state . The development of new strategies to boost the reactivity of the PQ triplet state could offer new prospects for fast and efficient photoclick transformations .

Properties

IUPAC Name

3-bromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPOKPVPJPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449809
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13292-05-2
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenanthrene-9,10-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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